molecular formula C21H41NO2 B15161195 Piperidin-4-YL hexadecanoate CAS No. 666174-16-9

Piperidin-4-YL hexadecanoate

Cat. No.: B15161195
CAS No.: 666174-16-9
M. Wt: 339.6 g/mol
InChI Key: OPCSIEOXADFSJM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperidin-4-YL hexadecanoate typically involves the esterification of piperidine with hexadecanoic acid (palmitic acid). The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . The reaction can be represented as follows:

Piperidine+Hexadecanoic AcidPiperidin-4-YL hexadecanoate+Water\text{Piperidine} + \text{Hexadecanoic Acid} \rightarrow \text{this compound} + \text{Water} Piperidine+Hexadecanoic Acid→Piperidin-4-YL hexadecanoate+Water

Industrial Production Methods

Industrial production of this compound involves large-scale esterification processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

Piperidin-4-YL hexadecanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Piperidin-4-YL hexadecanoate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its pharmacological effects and potential therapeutic applications.

    Industry: Utilized in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of Piperidin-4-YL hexadecanoate involves its interaction with specific molecular targets and pathways. The compound can modulate various biological processes by binding to receptors or enzymes, thereby influencing cellular functions. For example, piperidine derivatives have been shown to interact with neurotransmitter receptors, affecting signal transduction pathways .

Properties

CAS No.

666174-16-9

Molecular Formula

C21H41NO2

Molecular Weight

339.6 g/mol

IUPAC Name

piperidin-4-yl hexadecanoate

InChI

InChI=1S/C21H41NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-21(23)24-20-16-18-22-19-17-20/h20,22H,2-19H2,1H3

InChI Key

OPCSIEOXADFSJM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OC1CCNCC1

Origin of Product

United States

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